molecular formula C18H21N3O2 B6438430 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one CAS No. 2548983-74-8

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

Cat. No.: B6438430
CAS No.: 2548983-74-8
M. Wt: 311.4 g/mol
InChI Key: BUIUWTHDJQAQSR-UHFFFAOYSA-N
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Description

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one typically involves multi-step organic reactions One common approach is to start with the preparation of the oxazole ring, which can be synthesized through a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperazine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving piperazine or oxazole derivatives.

    Medicine: Due to its structural features, it could be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound might find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole structure.

Uniqueness

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one is unique due to its specific combination of a benzyl group, a piperazine ring, and an oxazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds with similar functional groups.

Properties

IUPAC Name

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18-13-20(12-16-10-17(23-19-16)15-6-7-15)8-9-21(18)11-14-4-2-1-3-5-14/h1-5,10,15H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUWTHDJQAQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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